molecular formula C13H18ClNO B593055 1-(Benzofuran-5-yl)-N-ethylpropan-2-amine hydrochloride CAS No. 1823776-22-2

1-(Benzofuran-5-yl)-N-ethylpropan-2-amine hydrochloride

Cat. No. B593055
M. Wt: 239.743
InChI Key: YJEXOIDIYJUVNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(Benzofuran-5-yl)-N-ethylpropan-2-amine hydrochloride” is a chemical compound with the molecular formula C13H17NO.ClH and a molecular weight of 239.741 . It is structurally related to 5-MAPB and 5-APB .


Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years. A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The molecular structure of “1-(Benzofuran-5-yl)-N-ethylpropan-2-amine hydrochloride” is characterized by a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .


Chemical Reactions Analysis

Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The chemical reactions involving benzofuran derivatives are complex and can involve multiple steps .

Scientific Research Applications

Neurochemical Profiles

1-(Benzofuran-5-yl)-N-ethylpropan-2-amine hydrochloride, as part of the substituted benzofurans category, has been studied for its neurochemical properties. Research reveals that certain benzofurans act as potent inhibitors of monoamine uptake, affecting dopamine, norepinephrine, and serotonin transporters, indicating potential neurochemical significance (Iversen et al., 2013).

Antimicrobial and Analgesic Properties

Benzofuran derivatives, including those structurally related to 1-(Benzofuran-5-yl)-N-ethylpropan-2-amine hydrochloride, have been synthesized and evaluated for antimicrobial and analgesic activities. Studies demonstrate promising results, indicating the potential of benzofuran compounds in therapeutic applications (Koca et al., 2005).

Antioxidant and Antibacterial Activities

In related research, benzofuran compounds have been synthesized and tested for their antioxidant and antibacterial properties. Certain compounds within this category showed good scavenging activity and exhibited antibacterial activities comparable to standard drugs against specific bacterial strains (Shankerrao et al., 2013).

Enantioseparation for Psychoactive Drugs

1-(Benzofuran-5-yl)-N-ethylpropan-2-amine hydrochloride's structural analogs have been included in studies developing enantioseparation methods for psychoactive substances. This research is significant for medical and forensic applications, facilitating the identification and analysis of chiral psychoactive compounds (Taschwer et al., 2017).

Synthesis and Characterization

Various synthesis methods for benzofuran derivatives, including those akin to 1-(Benzofuran-5-yl)-N-ethylpropan-2-amine hydrochloride, have been explored. These studies provide insights into the chemical characteristics and potential applications of such compounds in different fields, including pharmaceuticals (Vaillard et al., 2004).

Future Directions

The future directions for research on “1-(Benzofuran-5-yl)-N-ethylpropan-2-amine hydrochloride” could include further studies on its synthesis, mechanism of action, and potential applications. Given its structural similarity to compounds with known biological activity, it may have potential as a lead compound in drug discovery .

properties

IUPAC Name

1-(1-benzofuran-5-yl)-N-ethylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO.ClH/c1-3-14-10(2)8-11-4-5-13-12(9-11)6-7-15-13;/h4-7,9-10,14H,3,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJEXOIDIYJUVNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)CC1=CC2=C(C=C1)OC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzofuran-5-yl)-N-ethylpropan-2-amine hydrochloride

CAS RN

1823776-22-2
Record name 1-(Benzofuran-5-yl)-N-ethylpropan-2-amine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1823776222
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(BENZOFURAN-5-YL)-N-ETHYLPROPAN-2-AMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67LF6C2265
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Benzofuran-5-yl)-N-ethylpropan-2-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(Benzofuran-5-yl)-N-ethylpropan-2-amine hydrochloride
Reactant of Route 3
Reactant of Route 3
1-(Benzofuran-5-yl)-N-ethylpropan-2-amine hydrochloride
Reactant of Route 4
Reactant of Route 4
1-(Benzofuran-5-yl)-N-ethylpropan-2-amine hydrochloride
Reactant of Route 5
Reactant of Route 5
1-(Benzofuran-5-yl)-N-ethylpropan-2-amine hydrochloride
Reactant of Route 6
Reactant of Route 6
1-(Benzofuran-5-yl)-N-ethylpropan-2-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.